molecular formula C17H22N4O B4423375 [4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B4423375
M. Wt: 298.4 g/mol
InChI Key: FTLZVGQQIQZCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYLBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and a pyrazole moiety. It is of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-methylbenzyl group. This can be achieved by reacting piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Pyrazole: The substituted piperazine is then coupled with a pyrazole derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the pyrazole ring, especially if it contains reducible functional groups. Sodium borohydride (NaBH4) is a typical reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms. Reagents such as alkyl halides can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated piperazine derivatives

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The compound exhibits potential anti-inflammatory and analgesic properties.

    Drug Development: It is a candidate for the development of new therapeutic agents targeting various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors involved in pain and inflammation pathways. The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The unique combination of a 2-methylbenzyl group on the piperazine ring and a pyrazole moiety distinguishes it from other similar compounds.

    Pharmacological Profile: Its specific anti-inflammatory and analgesic properties make it a valuable candidate for drug development.

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14-5-3-4-6-15(14)13-20-9-11-21(12-10-20)17(22)16-7-8-18-19(16)2/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLZVGQQIQZCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-METHYLBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.